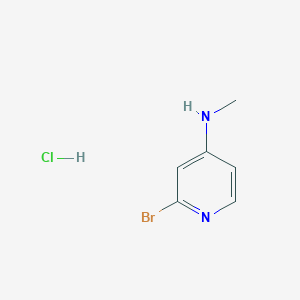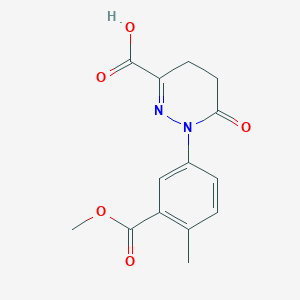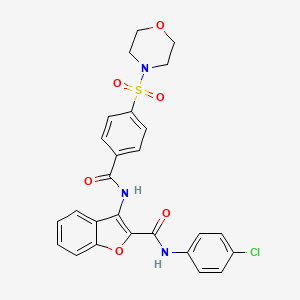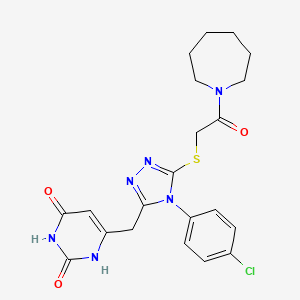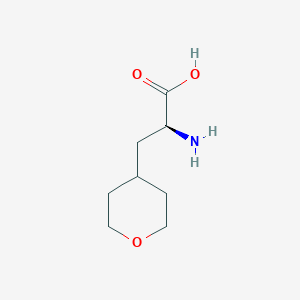
(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” is a chemical compound with the molecular formula C8H15NO3 . It is also known as “(3S)-3-Amino-3-(oxan-4-yl)propanoic acid” and "2H-Pyran-4-propanoic acid, β-aminotetrahydro-, (βS)-" .
Molecular Structure Analysis
The InChI code for “(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” is 1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10) . This code provides a unique representation of the molecule’s structure. The molecular weight of the compound is 173.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” include a molecular weight of 158.2 and 173.21 , respectively. The InChI code provides information about its molecular structure . More specific properties like melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Energy Metabolism Enhancement
Research has shown that short-chain fatty acids (SCFAs), including substances structurally related to (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, are involved in the enhancement of energy metabolism. A study by Canfora et al. (2017) demonstrated that colonic infusions of SCFA mixtures increased fat oxidation and energy expenditure in overweight/obese men, suggesting a potential application in weight management and metabolic health improvement (Canfora et al., 2017).
Gut Health and Fermentation Processes
Boets et al. (2015) explored the production of SCFAs from inulin fermentation in the human colon, providing insights into gut microbiota's role in fermenting undigested carbohydrates. This research highlights the importance of SCFAs, including derivatives of (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, in supporting colon health and potentially preventing gastrointestinal disorders (Boets et al., 2015).
Neurological Disorders and Treatment Potential
The unique properties of (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid and related compounds have been explored in the context of neurological conditions. Pearl et al. (2003) discussed the role of succinic semialdehyde dehydrogenase deficiency, a disorder affecting CNS γ-aminobutyric acid (GABA) degradation. This research underscores the potential therapeutic applications of related compounds in treating or managing neurological diseases (Pearl et al., 2003).
Colonic SCFA Production and Metabolism
Studies have also focused on the exchange of SCFAs across the gut and liver, providing crucial insights into the metabolic pathways involved. Bloemen et al. (2009) quantified the gut and liver's role in the interorgan exchange of SCFAs in humans, highlighting the metabolic importance of these compounds and potential implications for diseases such as obesity and diabetes (Bloemen et al., 2009).
Safety and Hazards
The safety information for “(S)-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(2S)-2-amino-3-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride](/img/structure/B2762100.png)
![N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2762101.png)
![(Z)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2762104.png)
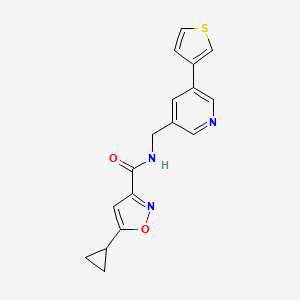
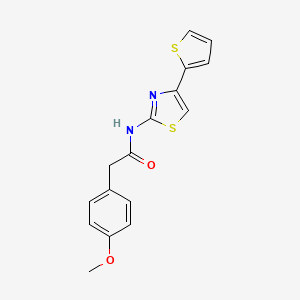




![N-(3-acetamidophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762117.png)
